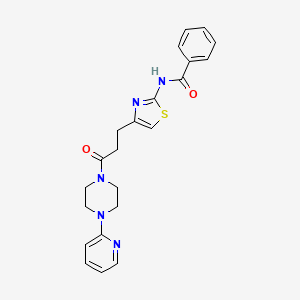![molecular formula C15H15N3O2 B2671283 (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 339105-45-2](/img/structure/B2671283.png)
(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is an organic compound with a complex structure that includes a dimethylamino group, a pyrimidinyloxy group, and a propenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. For example, the synthesis might involve the reaction of 3-(2-pyrimidinyloxy)benzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide, followed by a condensation reaction to form the propenone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
化学反応の分析
Types of Reactions
(E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines. Substitution reactions could result in a variety of substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity, receptor binding, and other biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of these targets is beneficial.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups. It may also find applications in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Similar compounds include other propenone derivatives and molecules with dimethylamino or pyrimidinyloxy groups. Examples include:
- (E)-3-(dimethylamino)-1-phenyl-2-propen-1-one
- (E)-3-(dimethylamino)-1-[3-(pyridin-2-yloxy)phenyl]-2-propen-1-one
Uniqueness
What sets (E)-3-(dimethylamino)-1-[3-(2-pyrimidinyloxy)phenyl]-2-propen-1-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
339105-45-2 |
|---|---|
分子式 |
C15H15N3O2 |
分子量 |
269.30 g/mol |
IUPAC名 |
3-(dimethylamino)-1-(3-pyrimidin-2-yloxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)10-7-14(19)12-5-3-6-13(11-12)20-15-16-8-4-9-17-15/h3-11H,1-2H3 |
InChIキー |
BHMKBYVPVJQOMT-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
正規SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-((5-methylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2671204.png)

![ethyl 4-(4-{[(2Z)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2671207.png)



![1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene](/img/structure/B2671214.png)

![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2671216.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/new.no-structure.jpg)

![2-(4-chlorophenyl)-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B2671223.png)
